

# A Technical Guide to BOC-L-phenylalanine-d5: Properties, Applications, and Experimental Protocols

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## Compound of Interest

Compound Name: BOC-L-phenylalanine-d5

Cat. No.: B023864

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols for **BOC-L-phenylalanine-d5**. This deuterated, protected amino acid is a valuable tool in various scientific disciplines, particularly in peptide synthesis, proteomics, and analytical chemistry.

## Core Chemical and Physical Properties

**BOC-L-phenylalanine-d5**, a stable isotope-labeled derivative of L-phenylalanine, features a tert-butyloxycarbonyl (BOC) protecting group on the  $\alpha$ -amino group and five deuterium atoms on the phenyl ring. This unique structure makes it an ideal internal standard for quantitative mass spectrometry and a building block for the synthesis of labeled peptides.<sup>[1][2]</sup>

Property	Value	Reference
Chemical Name	(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid	[3]
Synonyms	N-Boc-L-phenyl-d5-alanine, Boc-L-phenylalanine (ring-D5)	[3][4]
CAS Number	121695-40-7	[4]
Molecular Formula	C <sub>14</sub> H <sub>14</sub> D <sub>5</sub> NO <sub>4</sub>	[5]
Molecular Weight	270.34 g/mol	[4]
Appearance	White powder	[6]
Melting Point	80 - 90 °C (for non-deuterated)	[6]
Storage Temperature	+2°C to +8°C, desiccated, protected from light	[4]
Solubility	Soluble in organic solvents such as methanol, DCM, and DMF.	[1]

## Key Applications in Research and Development

The primary applications of **BOC-L-phenylalanine-d5** stem from its isotopic labeling and the presence of the acid-labile BOC protecting group.

- **Internal Standard in Mass Spectrometry:** Due to its near-identical chemical and physical properties to its non-deuterated counterpart, **BOC-L-phenylalanine-d5** is an excellent internal standard for quantitative liquid chromatography-mass spectrometry (LC-MS) analyses.[2][7] It allows for the correction of variability during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification of L-phenylalanine or related compounds in complex biological matrices.[7][8]

- **Peptide Synthesis:** **BOC-L-phenylalanine-d5** is a key building block in solid-phase peptide synthesis (SPPS) for the introduction of a labeled phenylalanine residue into a peptide sequence.[3][9] The BOC group protects the amine during the coupling reaction and can be selectively removed under acidic conditions.[10]
- **Biomolecular NMR:** The deuterium labeling can be advantageous in biomolecular NMR studies to simplify complex spectra or to probe specific interactions involving the phenylalanine residue.[4]
- **Metabolic and Pharmacokinetic Studies:** As a tracer, it can be used to study the in vivo fate of phenylalanine, including its incorporation into proteins and its metabolic pathways.[2]

## Experimental Protocols

### Use as an Internal Standard in LC-MS/MS Analysis

This protocol outlines the general steps for using **BOC-L-phenylalanine-d5** as an internal standard for the quantification of an analyte (e.g., L-phenylalanine) in a biological sample.

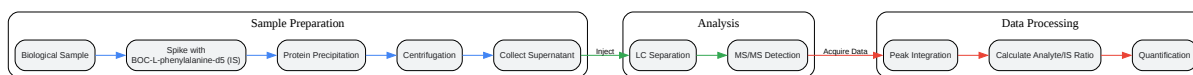
Materials:

- **BOC-L-phenylalanine-d5**
- Analyte standard
- Biological matrix (e.g., plasma, tissue homogenate)
- Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
- LC-MS/MS system

Procedure:

- **Preparation of Stock Solutions:**
  - Prepare a stock solution of the analyte and **BOC-L-phenylalanine-d5** (internal standard, IS) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
- **Preparation of Working Solutions:**

- Prepare a series of calibration standards by spiking the analyte stock solution into the biological matrix at various concentrations.
- Prepare a working internal standard solution by diluting the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solvent.
- Sample Preparation:
  - To 50  $\mu$ L of each calibration standard and unknown sample, add 150  $\mu$ L of the working internal standard solution.
  - Vortex the samples for 1 minute to precipitate proteins.
  - Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
  - Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - Inject the samples onto an appropriate LC column (e.g., C18).
  - Develop a gradient elution method to separate the analyte and the internal standard.
  - Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard.
- Data Analysis:
  - Calculate the peak area ratio of the analyte to the internal standard for each sample.
  - Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
  - Determine the concentration of the analyte in the unknown samples using the calibration curve.



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Caption: General workflow for LC-MS/MS analysis using an internal standard.

## Solid-Phase Peptide Synthesis (SPPS) using BOC-L-phenylalanine-d5

This protocol describes a single coupling cycle in a manual Boc-SPPS process to incorporate **BOC-L-phenylalanine-d5** into a peptide chain.

Materials:

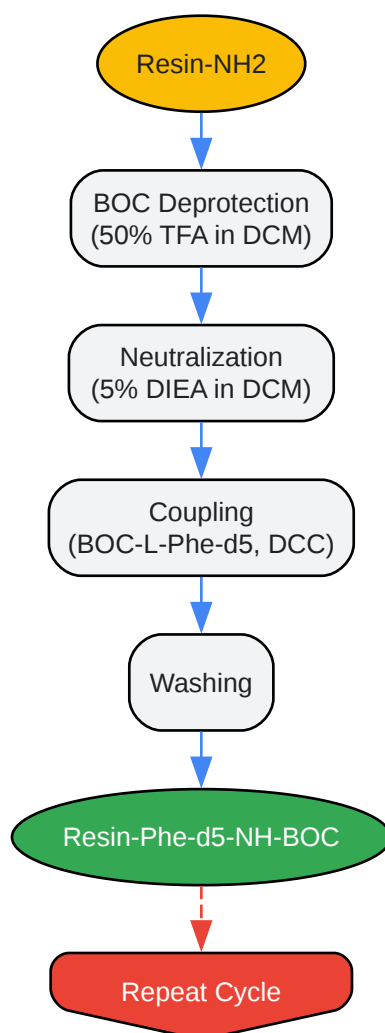
- **BOC-L-phenylalanine-d5**
- Resin with a free amino group (e.g., aminomethyl resin)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)
- N,N-Dimethylformamide (DMF)
- Isopropanol

Procedure:

- Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

- BOC Deprotection:
  - Drain the DCM.
  - Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
  - Drain the TFA solution.
  - Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[\[9\]](#)
  - Drain the TFA solution and wash the resin with DCM (3 times), followed by isopropanol (1 time), and then DCM again (3 times).[\[9\]](#)
- Neutralization:
  - Add a solution of 5% DIEA in DCM and agitate for 2 minutes.
  - Drain the DIEA solution and repeat the neutralization step.[\[9\]](#)
  - Wash the resin with DCM (3 times).
- Coupling:
  - Dissolve **BOC-L-phenylalanine-d5** (3 equivalents) and DCC (3 equivalents) in a minimal amount of DCM/DMF.
  - Add the activated amino acid solution to the resin.
  - Agitate for 2-4 hours at room temperature.[\[9\]](#)
- Washing:
  - Drain the coupling solution and wash the resin with DCM, DMF, and isopropanol to remove excess reagents and byproducts.

This cycle is repeated with the next desired amino acid until the peptide synthesis is complete.



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Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).

## BOC Group Deprotection in Solution Phase

This protocol describes a general procedure for the removal of the BOC protecting group from a molecule in solution.

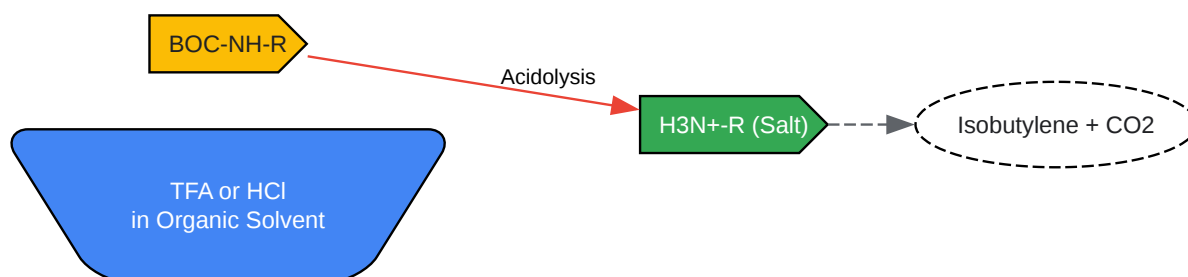
Materials:

- BOC-protected compound (e.g., **BOC-L-phenylalanine-d5**)
- Dichloromethane (DCM) or other suitable organic solvent

- Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent

Procedure:

- Dissolve the BOC-protected compound in DCM.
- Add an excess of TFA (e.g., 25-50% v/v) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).[11][12]
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[12]
- Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
- The resulting product is the deprotected amine salt (e.g., trifluoroacetate or hydrochloride salt), which can be used in the next step or purified further.



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Caption: General scheme for BOC deprotection.

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR)

The  $^1\text{H}$  NMR spectrum of the non-deuterated BOC-L-phenylalanine shows characteristic signals for the tert-butyl group (a singlet around 1.36 ppm), the  $\alpha$ - and  $\beta$ -protons of the phenylalanine backbone, and the aromatic protons of the phenyl ring (around 7.26 ppm).[13] For **BOC-L-phenylalanine-d5**, the signals corresponding to the aromatic protons will be



absent due to the deuterium substitution. The signals for the  $\alpha$ - and  $\beta$ -protons may show slightly different splitting patterns due to the absence of coupling to the deuterons on the ring.

## Mass Spectrometry

In mass spectrometry, **BOC-L-phenylalanine-d5** will exhibit a molecular ion peak that is 5 Da higher than its non-deuterated counterpart, confirming the incorporation of five deuterium atoms.[4] This mass shift is the basis for its use as an internal standard.

This technical guide provides a foundational understanding of **BOC-L-phenylalanine-d5** for its effective application in research and development. For specific applications, further optimization of the described protocols may be necessary.

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